6-(Trifluoromethyl)-1h-indazol-3-amine
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It’s often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted compounds often involves [3+2] cycloaddition reactions . For example, ethyl cyanocarboxylate N-oxide and 6-trifluoromethyl-2H-thiopyran can react to form ethyl 6-trifluoromethyl-4,7a-dihydro-3aH-thiopyrano .Molecular Structure Analysis
The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates is a significant area of study . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group can lower the basicity of compounds like trifluoroethanol .Scientific Research Applications
Drug Synthesis and Development
The trifluoromethyl group is a common feature in pharmaceuticals due to its ability to enhance the biological activity of compounds. “6-(Trifluoromethyl)-1h-indazol-3-amine” could be utilized in the synthesis of novel drugs, particularly those targeting PI3Ks involved in cell proliferation, apoptosis, and metabolism .
Biochemical Research
Fluorescence Probing
Compounds with trifluoromethyl groups have been used to synthesize coordination complexes with silver, exhibiting excellent fluorescence properties. This suggests potential use in fluorescence probing and studies related to membrane dynamics .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that many compounds containing a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group in other compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It is known that fluorinated drugs can significantly affect pharmaceutical growth .
Pharmacokinetics
It is known that other fluorinated compounds can exhibit favorable pharmacokinetics and safety profiles .
Result of Action
It is known that other fluorinated compounds can exhibit excellent activity .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPFPQFXUYYHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355872 | |
Record name | 6-(trifluoromethyl)-1h-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2250-55-7 | |
Record name | 6-(trifluoromethyl)-1h-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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